molecular formula C18H20ClN3O3 B4999120 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

Numéro de catalogue B4999120
Poids moléculaire: 361.8 g/mol
Clé InChI: SVVJLFRWIDFUMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mécanisme D'action

2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote tumor growth and inflammation. This compound also induces apoptosis (programmed cell death) in cancer cells and inhibits the production of inflammatory cytokines by immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In preclinical studies, this compound has also been shown to reduce the size of tumors and improve survival in animal models of cancer. In addition, this compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to enhance the efficacy of other cancer treatments, which may improve patient outcomes. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, including:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to optimize its formulation and delivery, to improve its solubility and bioavailability.
3. Investigations into its potential as a treatment for other types of cancer and autoimmune diseases.
4. Studies to identify biomarkers that can predict response to this compound, to improve patient selection and treatment outcomes.
5. Investigations into its mechanism of action, to identify new targets for cancer and autoimmune disease therapy.
In conclusion, this compound is a promising small molecule inhibitor with potent anti-tumor and anti-inflammatory effects. Its selective inhibition of BTK makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action, optimize its formulation and delivery, and evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide involves several steps, including the reaction of 2-(4-chlorophenoxy)acetic acid with thionyl chloride to form 2-(4-chlorophenoxy)acetyl chloride, which is then reacted with 2-(4-morpholinyl)pyridine to form this compound. The final product is purified using column chromatography, and its purity is confirmed using analytical techniques such as NMR and HPLC.

Applications De Recherche Scientifique

2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has shown potent anti-tumor and anti-inflammatory effects, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Propriétés

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c19-15-3-5-16(6-4-15)25-13-17(23)21-12-14-2-1-7-20-18(14)22-8-10-24-11-9-22/h1-7H,8-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVJLFRWIDFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.